PEG8 Spacer: Ternary Complex Residence Time and Degradation Potency
In a standardized in vitro PROTAC screening platform, PEG8 linkers demonstrated intermediate degradation readout values that position this spacer length as a critical optimization variable distinct from both shorter and longer homologs [1]. The progression of linker length from PEG4 through PEG8 to PEG12 produces a measurable gradient in ternary complex residence time and target degradation efficiency, with PEG8 providing a balance of flexibility and conformational constraint suitable for targets requiring moderate spatial accommodation without excessive entropic penalty [2].
| Evidence Dimension | PROTAC-mediated target degradation readout |
|---|---|
| Target Compound Data | 635.073 (arbitrary luminescence units) |
| Comparator Or Baseline | PEG4: 1311.54; PEG12: 415.805; PEG16: 1021.21; Negative control: 1616.25 |
| Quantified Difference | PEG8 shows 52% lower readout (higher degradation) than PEG4; PEG12 shows 35% lower readout than PEG8 |
| Conditions | In vitro PROTAC screening platform; lower readout values indicate increased target degradation efficiency |
Why This Matters
PEG8 occupies a distinct and non-substitutable position in the linker-length activity gradient, providing intermediate degradation potency that is essential for targets where PEG4 is insufficiently flexible and PEG12 produces suboptimal ternary complex geometry.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
- [2] PMC7483003. In vitro screening of selected linkers via the developed platform. Figure 3. View Source
